4-Chloro-alpha-methylstyrene

oxidative polymerization polyperoxide synthesis kinetic comparison

4-Chloro-alpha-methylstyrene (4-CAMS, CAS 1712-70-5, C₉H₉Cl, MW 152.62) is a para-chloro-substituted α-methylstyrene derivative. It exists as a clear, colorless to pale yellow liquid with a density of 1.065 g/mL at 25°C, boiling point of 205-207°C, and flash point of 73°C.

Molecular Formula C9H9Cl
Molecular Weight 152.62 g/mol
CAS No. 1712-70-5
Cat. No. B157151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-alpha-methylstyrene
CAS1712-70-5
Molecular FormulaC9H9Cl
Molecular Weight152.62 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=C(C=C1)Cl
InChIInChI=1S/C9H9Cl/c1-7(2)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
InChIKeyWQDGTJOEMPEHHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-alpha-methylstyrene (CAS 1712-70-5): Technical Baseline and Procurement-Relevant Characteristics


4-Chloro-alpha-methylstyrene (4-CAMS, CAS 1712-70-5, C₉H₉Cl, MW 152.62) is a para-chloro-substituted α-methylstyrene derivative [1]. It exists as a clear, colorless to pale yellow liquid with a density of 1.065 g/mL at 25°C, boiling point of 205-207°C, and flash point of 73°C . The compound is typically supplied stabilized with 4-tert-butylcatechol to inhibit premature polymerization and is used primarily as a reactive monomer in free-radical, cationic, and oxidative polymerization systems [2][3].

Why 4-Chloro-alpha-methylstyrene (CAS 1712-70-5) Cannot Be Generically Substituted: A Comparator-Based Rationale


Substitution among α-methylstyrene derivatives is not functionally equivalent due to the profound influence of para-substituents on polymerization kinetics, radiation sensitivity, and resultant polymer properties. The chlorine substituent on 4-CAMS introduces a unique electronic profile—simultaneously electron-withdrawing via induction and electron-donating via resonance—that substantially alters its reactivity relative to unsubstituted α-methylstyrene (AMS), p-bromo-α-methylstyrene, and p-fluoro-α-methylstyrene [1][2]. These differences manifest as quantifiable shifts in oxidative polymerization rates, cationic propagation rate constants, and radiolysis yields that directly impact process design and material performance [3][4].

4-Chloro-alpha-methylstyrene (CAS 1712-70-5): Quantitative Comparative Evidence for Scientific Selection


Oxidative Polymerization Rate: 4-Chloro-α-methylstyrene (CAMS) vs. α-Methylstyrene (AMS) vs. Styrene

In a systematic oxidative polymerization study of α-substituted styrenes under identical conditions (100 psi O₂, AIBN initiator, 40-50°C in toluene), the polymerization rate of 4-chloro-α-methylstyrene (CAMS) is intermediate between α-phenylstyrene (APS) and α-methylstyrene (AMS), and substantially exceeds that of unsubstituted styrene (St). The observed rate order is APS > CAMS > AMS > St [1].

oxidative polymerization polyperoxide synthesis kinetic comparison

High-Pressure Polymerization Rate: p-Chloro- vs. p-Bromo- vs. p,α-Dimethyl-α-methylstyrene

Under 6000 atm pressure without added initiator, para-substituted α-methylstyrenes exhibit distinct polymerization rates. p-Chloro-α-methylstyrene demonstrates the highest polymerization rate among the three monomers tested, exceeding both p-bromo-α-methylstyrene and p,α-dimethylstyrene. However, the resulting poly(p-chloro-α-methylstyrene) exhibits intermediate molecular weight relative to the other two derivatives [1].

high-pressure polymerization substituent effect cationic polymerization

Radiolysis Yield in Photoresist Applications: Poly(4-chloro-α-methylstyrene) (PCMS) vs. Poly(p-fluoro-α-methylstyrene) (PFMS)

Comparative radiolysis studies of poly(p-substituted-α-methylstyrene)s reveal that poly(4-chloro-α-methylstyrene) (PCMS) exhibits significantly increased radiolysis yields—specifically Gs (scission), Gx (crosslinking), and Gr (total radical yield)—relative to both unsubstituted poly(α-methylstyrene) (PMS) and poly(p-fluoro-α-methylstyrene) (PFMS), which display similarly low radiolysis yields and product distributions [1].

radiolysis photoresist polymer radiation chemistry

Cationic Copolymerization Reactivity: p-Chlorostyrene vs. p-Chloro-α-methylstyrene Structural Distinction

In cationic copolymerizations catalyzed by stannic chloride, p-chlorostyrene (a vinyl monomer lacking the α-methyl group) has been extensively studied and characterized with reactivity ratios determined for copolymerization with styrene and other substituted styrenes [1]. In contrast, the α-methyl group on 4-chloro-α-methylstyrene introduces steric hindrance and electronic effects that fundamentally alter cationic propagation behavior—specifically by stabilizing the propagating carbocation and shifting the ceiling temperature (Tc) below which polymerization is thermodynamically favorable [2].

cationic copolymerization reactivity ratios styrene copolymers

Poly(4-chloro-α-methylstyrene peroxide) (PCAMSP): First-Reported Synthesis and Degradation Enthalpy

The synthesis and full characterization of poly(4-chloro-α-methylstyrene peroxide) (PCAMSP) was reported for the first time by Pal et al. (2012). The polymer forms an alternating copolymer structure with -O-O- bonds in the main chain, as confirmed by elemental analysis and NMR spectroscopy. DSC and TGA analysis reveal that PCAMSP degrades highly exothermically with an average enthalpy of degradation (ΔHd) of 48.7 ± 0.6 kcal/mol across various heating rates [1].

polyperoxide thermal degradation alternating copolymer

Synthetic Versatility: 4-CAMS as a Precursor to 4-(2-Chloroethyl)-α-methylstyrene

4-Chloro-α-methylstyrene serves as a versatile synthetic intermediate that can be converted in two steps to 4-(2-chloroethyl)-α-methylstyrene—a functionalized styrenic monomer bearing an additional chloroalkyl pendant group [1]. This derivative retains polymerizability and can be copolymerized with styrene using cationic catalysts, enabling the introduction of reactive chloroethyl functionality into polymer backbones without post-polymerization modification.

functional monomer synthesis cationic polymerization polymer precursor

4-Chloro-alpha-methylstyrene (CAS 1712-70-5): Evidence-Supported Application Scenarios for Research and Industrial Procurement


Oxidative Polymerization for Polyperoxide Synthesis

Researchers synthesizing alternating vinyl polyperoxides should select 4-chloro-α-methylstyrene (CAMS) over unsubstituted α-methylstyrene (AMS) or styrene when an intermediate oxidative polymerization rate is required for controlled chain growth. The rate order APS > CAMS > AMS > St under 100 psi O₂ with AIBN initiation enables tunable kinetics [1]. The resulting poly(4-chloro-α-methylstyrene peroxide) (PCAMSP) has been fully characterized, exhibiting an alternating copolymer structure with -O-O- main-chain bonds and a degradation enthalpy of 48.7 ± 0.6 kcal/mol [1]. This material is suitable for applications requiring controlled exothermic decomposition, such as auto-ignitable fuel components or specialty energetic materials.

High-Pressure Bulk Polymerization for Rapid Throughput

For industrial processes operating under elevated pressure conditions (up to 6000 atm) without added initiator, p-chloro-α-methylstyrene offers the highest polymerization rate among para-substituted α-methylstyrenes, exceeding both p-bromo- and p,α-dimethyl derivatives [1]. The resulting polymer exhibits intermediate molecular weight, providing a balance between processability and mechanical integrity. This rate advantage translates directly to reduced cycle times in high-pressure molding, extrusion, or composite manufacturing where in-situ polymerization is employed.

Positive-Tone Photoresist Formulations for Semiconductor Lithography

Poly(4-chloro-α-methylstyrene) (PCMS) is uniquely suited for positive-tone photoresist applications due to its significantly enhanced radiolysis yields (Gs, Gx, and Gr) relative to both unsubstituted PMS and poly(p-fluoro-α-methylstyrene) [1]. The increased main-chain scission yield (Gs) upon radiation exposure directly improves resist contrast and sensitivity. In contrast, PFMS and PMS exhibit similarly low radiolysis yields, making them less effective for high-resolution patterning. Procurement of 4-CAMS for photoresist polymer synthesis should be prioritized when radiation sensitivity is a critical performance metric.

Synthesis of Chloroethyl-Functionalized Polymers via Cationic Copolymerization

4-Chloro-α-methylstyrene functions as a precursor to 4-(2-chloroethyl)-α-methylstyrene via a two-step synthetic sequence, yielding a functional monomer that can be polymerized and copolymerized with styrene using cationic catalysts [1]. This route enables the incorporation of pendant chloroethyl groups into polymer backbones without post-polymerization modification. Researchers developing reactive polymer scaffolds for subsequent nucleophilic substitution, crosslinking, or grafting reactions should select 4-CAMS as the starting material due to the unique reactivity profile of the aryl chloride substituent compared to bromo- or fluoro-analogs [2].

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